molecular formula C9H19NO5S B185912 [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate CAS No. 126301-16-4

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate

Cat. No.: B185912
CAS No.: 126301-16-4
M. Wt: 253.32 g/mol
InChI Key: NLKBUJQLMRHSKP-ZETCQYMHSA-N
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Description

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate is a chemical compound that belongs to the class of Boc-protected amino esters. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly useful in various chemical reactions and has applications in scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate typically involves the reaction of (S)-2-aminopropanol with methanesulfonyl chloride in the presence of a base, followed by the protection of the amino group with Boc anhydride. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: 0°C to room temperature

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.

    Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group. The reaction is usually carried out at room temperature.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the original compound.

    Deprotection Reactions: The major product is the free amine, which can be further utilized in various chemical syntheses.

Scientific Research Applications

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It serves as a building block in the synthesis of pharmaceuticals and drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate involves its ability to undergo substitution and deprotection reactions. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methanesulfonic acid 2-Fmoc-aminopropyl ester
  • (S)-Methanesulfonic acid 2-Cbz-aminopropyl ester
  • (S)-Methanesulfonic acid 2-Ac-aminopropyl ester

Uniqueness

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate is unique due to its Boc-protected amino group, which provides stability and selectivity in chemical reactions. Compared to other protecting groups like Fmoc (fluorenylmethyloxycarbonyl) and Cbz (carbobenzyloxy), the Boc group is more stable under basic conditions and can be easily removed under acidic conditions, making it a versatile tool in organic synthesis.

Properties

IUPAC Name

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5S/c1-7(6-14-16(5,12)13)10-8(11)15-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKBUJQLMRHSKP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COS(=O)(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444449
Record name (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126301-16-4
Record name (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

tert-Butyl (2-hydroxy-1-methylethyl)carbamate (2.8 g, 15.98 mmol), triethylamine (4.44 ml, 3.23 mmol) and 4-dimethylaminopyridine (195 mg, 1.59 mmol) were dissolved in 135 ml of THF. Methanesulfonyl chloride (1.3 ml, 16.78 mmol) was added dropwise on an ice bath, and the reaction mixture was stirred for 3 h and warmed to room temperature. Following addition of ethyl acetate and sodium bicarbonate solution, the organic phase was separated off and concentrated. Yield: 3.97 g (98%).
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